molecular formula C13H20N2OS B7499529 1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-2-ylpropan-1-one

1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-2-ylpropan-1-one

Cat. No. B7499529
M. Wt: 252.38 g/mol
InChI Key: UZOUADWAMAKCSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-2-ylpropan-1-one, also known as 4-MPD, is a novel psychoactive substance that has gained popularity in recent years. It belongs to the class of cathinones, which are synthetic stimulants that mimic the effects of amphetamines and cocaine. 4-MPD has been used for both recreational and research purposes due to its unique properties.

Mechanism of Action

The exact mechanism of action of 1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-2-ylpropan-1-one is not fully understood. However, it is believed to work by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, attention, and motivation. By increasing their levels, 1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-2-ylpropan-1-one produces a stimulant effect that can enhance cognitive performance and increase energy levels.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-2-ylpropan-1-one are similar to other cathinones. It produces a stimulant effect that can increase heart rate, blood pressure, and body temperature. It can also cause euphoria, increased sociability, and decreased appetite. However, prolonged use of 1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-2-ylpropan-1-one can lead to tolerance, dependence, and addiction.

Advantages and Limitations for Lab Experiments

1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-2-ylpropan-1-one has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in pure form. It produces a stimulant effect that can enhance cognitive performance and increase energy levels, making it useful for studying the effects of stimulants on the brain. However, there are also limitations to using 1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-2-ylpropan-1-one in lab experiments. Its effects on the brain are not fully understood, and prolonged use can lead to tolerance, dependence, and addiction.

Future Directions

There are several future directions for research on 1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-2-ylpropan-1-one. One area of interest is its potential as a treatment for ADHD, depression, and anxiety. Further research is needed to determine its efficacy and safety for these conditions. Another area of interest is its effects on the brain and how it interacts with neurotransmitters. Understanding the mechanism of action of 1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-2-ylpropan-1-one can lead to the development of new treatments for neurological disorders. Additionally, further research is needed to determine the long-term effects of 1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-2-ylpropan-1-one on the brain and body. This will help to determine its safety for human use and potential for addiction.
Conclusion
In conclusion, 1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-2-ylpropan-1-one, or 1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-2-ylpropan-1-one, is a novel psychoactive substance that has gained popularity in recent years. It has been used for both recreational and research purposes due to its unique properties. In this paper, we discussed the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-2-ylpropan-1-one. Further research is needed to fully understand the effects of 1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-2-ylpropan-1-one on the brain and body and its potential as a treatment for various conditions.

Synthesis Methods

The synthesis of 1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-2-ylpropan-1-one involves the reaction of 4-methylaminorex with thiophen-2-ylpropan-1-one. The reaction is carried out in the presence of a reducing agent and a solvent such as ethanol or methanol. The resulting product is purified using chromatography techniques to obtain pure 1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-2-ylpropan-1-one. The synthesis of 1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-2-ylpropan-1-one is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-2-ylpropan-1-one has been used in scientific research for various purposes. It has been studied for its potential as a treatment for attention deficit hyperactivity disorder (ADHD) due to its stimulant properties. It has also been studied for its potential as a treatment for depression and anxiety. Furthermore, 1-(4-Methyl-1,4-diazepan-1-yl)-3-thiophen-2-ylpropan-1-one has been used in neuroscience research to study the effects of stimulants on the brain.

properties

IUPAC Name

1-(4-methyl-1,4-diazepan-1-yl)-3-thiophen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2OS/c1-14-7-3-8-15(10-9-14)13(16)6-5-12-4-2-11-17-12/h2,4,11H,3,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOUADWAMAKCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C(=O)CCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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